molecular formula C7H6 B14704570 Spiro[2.4]hepta-1,4,6-triene CAS No. 14867-84-6

Spiro[2.4]hepta-1,4,6-triene

Cat. No.: B14704570
CAS No.: 14867-84-6
M. Wt: 90.12 g/mol
InChI Key: VPKOBODOQYIIJE-UHFFFAOYSA-N
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Description

Spiro[2.4]hepta-1,4,6-triene is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptatriene ring. This compound is of significant interest due to its high strain energy and potential for ground-state stabilization through spiroconjugation . The compound’s unique geometry and reactivity make it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers

Comparison with Similar Compounds

Similar Compounds: Similar compounds to spiro[2.4]hepta-1,4,6-triene include spiro[2.4]hepta-4,6-diene and other spirocyclic hydrocarbons . These compounds share the spirocyclic structure but differ in the arrangement and types of rings fused together.

Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a cycloheptatriene ring, resulting in high strain energy and unique reactivity. This makes it a valuable compound for studying spiroconjugation and the effects of strain on chemical reactivity .

Properties

CAS No.

14867-84-6

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

spiro[2.4]hepta-1,4,6-triene

InChI

InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H

InChI Key

VPKOBODOQYIIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C=C1)C=C2

Origin of Product

United States

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